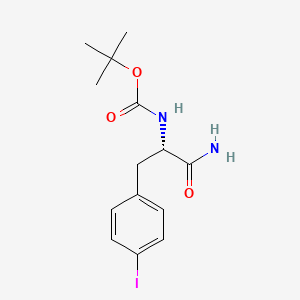![molecular formula C9H10ClN5O3 B590927 N-[1-[(6-Chlor-5-hydroxypyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramid CAS No. 380912-09-4](/img/structure/B590927.png)
N-[1-[(6-Chlor-5-hydroxypyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidacloprid-3-hydroxy is a metabolite of Imidacloprid . Imidacloprid is a systemic insecticide that belongs to a class of chemicals called the neonicotinoids which act on the central nervous system of insects .
Synthesis Analysis
Imidacloprid can persist in the environment for up to 3000 days . Bacteria-mediated degradation has been established as a viable approach with Bacillus spp. being among the most efficient at 30 ℃ and pH 7 .Molecular Structure Analysis
The molecular formula of Imidacloprid-3-hydroxy is C9H10ClN5O3 . The molecular weight is 271.66 .Chemical Reactions Analysis
The degradation of Imidacloprid involves the formation of several by-products, such as urea, olefin, 6-chloronicotinic acid, 5-hydroxy, and nitrosamine .Physical and Chemical Properties Analysis
Imidacloprid-3-hydroxy is a white compound . The molecular weight is 271.66 and the molecular formula is C9H10ClN5O3 .Wissenschaftliche Forschungsanwendungen
Schädlingsbekämpfung in der Landwirtschaft
Imidacloprid-3-hydroxy ist ein Neonicotinoid-Insektizid, das im landwirtschaftlichen Sektor weit verbreitet ist, um Insektenbefall zu bekämpfen . Es wird zur Bekämpfung von Termiten, Thripsen, Blattläusen und anderen saugenden Schädlingen eingesetzt, die wichtige Feldfrüchte wie Baumwolle, Reis und Mais zerstören .
Umweltpersistenz
Mehrere Berichte deuten darauf hin, dass übermäßiger Einsatz von Imidacloprid in die Umwelt gelangen kann und im Boden etwa 3000 Tage lang bestehen bleiben kann . Diese langfristige Umweltpersistenz hat erhebliche Auswirkungen auf Nicht-Zielorganismen und die allgemeine Gesundheit des Ökosystems .
Toxizität
Imidacloprid-3-hydroxy hat unterschiedliche toxische Wirkungen auf eine Vielzahl von Nicht-Zielorganismen, einschließlich des Menschen . Es zeigt insektizide Aktivität hauptsächlich durch Blockieren der normalen Leitung des zentralen Nervensystems bei Insekten .</
Wirkmechanismus
Target of Action
Imidacloprid-3-hydroxy, also known as N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide, is a derivative of the neonicotinoid class of insecticides . Its primary targets are nicotinic acetylcholine receptors . These receptors play a crucial role in the transmission of nerve impulses in the nervous system of insects .
Mode of Action
Imidacloprid-3-hydroxy interacts with its targets by binding to the nicotinic acetylcholine receptors, leading to overstimulation and eventual paralysis of the insect’s nervous system . This interaction results in the death of the insect, making Imidacloprid-3-hydroxy an effective insecticide .
Biochemical Pathways
Imidacloprid-3-hydroxy affects the biochemical pathways related to the transmission of nerve impulses in insects . It forms 5-hydroxy metabolites and olefin metabolites via ethylene hydroxylation and the dehydrogenation pathway . The carbon atom of the tertiary amine is connected with the 6-chloro-3-pyridinylmethyl moiety of imidacloprid, which is an important active site of hydroxylation .
Pharmacokinetics
A study on goldfish showed that the highest concentration of imidacloprid was found in the liver, followed by the intestine, muscle, gill, gonads, and brain . This suggests that the compound may have similar distribution patterns in other organisms .
Result of Action
The molecular and cellular effects of Imidacloprid-3-hydroxy’s action include overstimulation of the nervous system, leading to paralysis and death in insects . In mammals, exposure to Imidacloprid can lead to changes in cortisone and catecholamine levels, behavioral defects, and decreased insulin expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Imidacloprid-3-hydroxy. For instance, the toxicity of Imidacloprid to soil invertebrates varies with soil texture, with higher toxicity observed in sandy soil compared to clayey soil . This is likely due to lower retention of the active ingredient in sandy soil, leading to increased bioavailability . Furthermore, the persistence of Imidacloprid residues in the environment can be up to 3000 days, highlighting the need for effective intervention strategies .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Imidacloprid-3-hydroxy plays a role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to be involved in the synthesis of cyt p450 monooxygenase enzyme, which plays a leading role in imidacloprid degradation . The nature of these interactions is complex and involves various biochemical pathways .
Cellular Effects
Imidacloprid-3-hydroxy has been shown to have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, exposure to this compound can lead to neuron cell disruption .
Molecular Mechanism
The molecular mechanism of action of Imidacloprid-3-hydroxy is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it forms 5-hydroxy metabolites and olefin metabolites via ethylene hydroxylation and the dehydrogenation pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Imidacloprid-3-hydroxy change over time. Studies have highlighted its residue persistence in the environment for up to 3000 days . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall impact .
Dosage Effects in Animal Models
The effects of Imidacloprid-3-hydroxy vary with different dosages in animal models .
Metabolic Pathways
Imidacloprid-3-hydroxy is involved in several metabolic pathways. It interacts with various enzymes and cofactors . For example, it is known to be involved in the synthesis of cyt p450 monooxygenase enzyme, which plays a crucial role in imidacloprid degradation .
Transport and Distribution
Imidacloprid-3-hydroxy is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and these interactions can influence its localization or accumulation .
Subcellular Localization
It is possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5O3/c10-8-7(16)3-6(4-12-8)5-14-2-1-11-9(14)13-15(17)18/h3-4,16H,1-2,5H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGLTWPPIMEDKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)N[N+](=O)[O-])CC2=CC(=C(N=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-N-[(1S,9R,16S,19S)-19-Tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide](/img/structure/B590851.png)

![3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate](/img/structure/B590858.png)

![5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B590863.png)

